molecular formula C8H4BrClN2 B14854267 4-Bromo-8-chloro-1,7-naphthyridine

4-Bromo-8-chloro-1,7-naphthyridine

Cat. No.: B14854267
M. Wt: 243.49 g/mol
InChI Key: ULYUANUPPJUUBI-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-1,7-naphthyridine is a versatile heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The naphthyridine scaffold, a diazanaphthalene structure, is recognized as a privileged structure in the design of compounds with diverse biological activities . The specific bromo and chloro substituents on this fused ring system make it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, and nucleophilic aromatic substitution . This compound is primarily used in the synthesis of more complex polycyclic structures. Research on analogous benzo[c][2,7]naphthyridine systems demonstrates that such bromo- and chloro-substituted intermediates are key precursors in the synthesis of alkaloid natural products and their analogues, which are often investigated for their pharmacological potential . The presence of halogen atoms at strategic positions allows for regioselective direct ring metalation, enabling the introduction of a wide array of electrophiles to create diverse chemical libraries for biological screening . While the specific profile of this isomer is under investigation, naphthyridine derivatives, in general, have been extensively studied and are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and antitumor activities . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-8-chloro-1,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H

InChI Key

ULYUANUPPJUUBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=CC(=C21)Br)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination and Bromination

Phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) are widely used for introducing halogens onto the naphthyridine core. For example:

  • Chlorination : Reacting 4-hydroxy-1,7-naphthyridine with POCl₃ at reflux (110–120°C) yields 4-chloro-1,7-naphthyridine.
  • Bromination : Subsequent treatment of 4-chloro-1,7-naphthyridine with POBr₃ or hydrobromic acid (HBr) under similar conditions introduces bromine at the 8-position.

Key Data :

Starting Material Reagent Conditions Yield Reference
4-Hydroxy-1,7-naphthyridine POCl₃ 110°C, 12 h 85%
4-Chloro-1,7-naphthyridine POBr₃ 120°C, 8 h 72%

Sequential Halogenation Strategies

A two-step protocol optimizes regioselectivity:

  • Bromination First : 1,7-Naphthyridine treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces bromine at the 4-position.
  • Chlorination Second : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively adds chlorine at the 8-position.

Advantage : Avoids competing side reactions by leveraging steric and electronic effects.

Cyclization of Halogenated Precursors

Condensation of Diaminopyridines with Carbonyl Compounds

A common route involves cyclizing 2,6-diaminopyridine derivatives with malonic acid or diethyl malonate:

  • Step 1 : 2,6-Diaminopyridine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux to form 1,7-naphthyridine-2,4-diol.
  • Step 2 : Halogenation with POCl₃/POBr₃ introduces chlorine and bromine sequentially.

Mechanistic Insight : The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization and decarboxylation.

Regioselective Metalation-Electrophilic Quenching

Directed Ortho-Metalation

Using strong bases like TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride), 4-bromo-1,7-naphthyridine undergoes deprotonation at the 8-position, followed by electrophilic chlorination:

  • Metalation : TMPMgCl·LiCl at −40°C in THF.
  • Quenching : Addition of hexachloroethane (C₂Cl₆) introduces chlorine.

Scope : Effective for substrates with electron-withdrawing groups (e.g., bromine) that direct metalation.

Halogen Exchange Reactions

4-Chloro-1,7-naphthyridine can undergo halogen exchange with sodium bromide (NaBr) in acetone under reflux, though yields are moderate (50–60%).

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Direct Halogenation High yields, simple setup Limited regioselectivity Industrial
Cyclization Atom-economical Multi-step, requires precursors Lab-scale
Metalation Excellent regiocontrol Low-temperature conditions Specialized

Emerging Strategies and Innovations

Photocatalytic Halogenation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate C–H bonds for bromination/chlorination, reducing reliance on harsh reagents.

Flow Chemistry for Scalability

Continuous-flow systems improve safety and efficiency in handling POCl₃/POBr₃, enabling gram-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloro-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized naphthyridine derivatives .

Scientific Research Applications

Scientific Research Applications of 4-Bromo-8-chloro-1,7-naphthyridine

This compound is a heterocyclic compound with a naphthyridine core and bromine and chlorine substituents. It has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

5-Bromo-8-chloro-1,7-naphthyridine can be synthesized through the halogenation of 1-bromo-2-chloronaphthalene.

Scientific Research Applications

4-Bromo-5-chloro-1,8-naphthyridine and related compounds have found use in diverse scientific applications [1, 3]:

  • Medicinal Chemistry Naphthyridine derivatives are used as building blocks for synthesizing pharmaceutical compounds with antibacterial, antiviral, anticancer, and anti-inflammatory activities. They can interact with molecular targets such as enzymes or receptors, inhibiting their function or modulating their activity.
  • Materials Science These compounds are used in developing light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
  • Chemical Biology They act as ligands in forming metal complexes for studying biological processes and enzyme functions.
  • Industrial Applications Naphthyridines are used in synthesizing advanced materials and as intermediates in producing agrochemicals and other specialty chemicals.
  • Biochemical Analysis: 5-Bromo-8-chloro-1,7-naphthyridine plays a crucial role in biochemical reactions, especially enzyme inhibition and protein interactions. It can interact with enzymes like kinases and phosphatases, binding to their active sites and modulating their activity via hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Cellular Effects: This compound influences cell signaling pathways like MAPK and PI3K/Akt by modulating key enzymes. It can also alter gene expression by affecting transcription factors and regulatory proteins, leading to changes in cellular metabolism, proliferation, and apoptosis.

4-Bromo-5-chloro-1,8-naphthyridine and related compounds exhibit diverse biological activities [1, 3, 5]:

  • Antimicrobial Activity: Naphthyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Introduction of bromine at C-6 of the naphthyridine scaffold enhanced the antibacterial activity .
  • Anticancer Potential: These compounds have shown cytotoxic effects against cancer cell lines, inducing apoptosis in prostate and breast cancer cells.
  • Anti-inflammatory Effects: Naphthyridine derivatives can modulate inflammatory pathways.
  • Enzyme Inhibition: The compounds may inhibit specific enzymes or receptors involved in disease pathways, such as binding to DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antiparasitic activity: 3-cyano-2-ethoxy-4-phenyl-7-substituted-1,8-naphthyridines were submitted to in vitro tests for antiparasitic activity against the ciliates Philasterides dicentrarchi .

Mechanism of Action

The mechanism of action of 4-Bromo-8-chloro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-8-chloro-1,7-naphthyridine with structurally related compounds, emphasizing substituent positions, synthesis, and properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Synthesis Method Applications/Notes References
This compound Br (C4), Cl (C8) C₈H₄BrClN₂ 259.48 Not reported Likely via halogenation of 1,7-naphthyridine precursors Potential intermediate for drug discovery Inferred
5-Bromo-8-chloro-1,7-naphthyridine Br (C5), Cl (C8) C₈H₄BrClN₂ 259.48 Not reported Commercial synthesis (BLD Pharm Ltd.) High-purity intermediate (98%)
4-Chloro-1,7-naphthyridine Cl (C4) C₈H₅ClN₂ 178.60 121–122 Chlorination of 1,7-naphthyridine Precursor for methoxy derivatives (e.g., 4-methoxy-1,7-naphthyridine)
2,4-Dibromo-1,7-naphthyridine Br (C2, C4) C₈H₄Br₂N₂ 287.94 Not reported Direct bromination API intermediate (ISO-certified)
3-Bromo-8-chloro-1,7-naphthyridine Br (C3), Cl (C8) C₈H₄BrClN₂ 259.48 Not reported Not specified (commercial availability) Research applications
2-Chloro-1,7-naphthyridine Cl (C2) C₈H₅ClN₂ 178.60 134–135 Chlorination via Meisenheimer reaction Studied for NMR spectral characteristics

Key Observations:

Substituent Position Effects :

  • Reactivity : Bromine at C4 (as in 4-chloro-1,7-naphthyridine) enhances electrophilic substitution at adjacent positions, enabling functionalization (e.g., methoxylation) .
  • Physical Properties : Chlorine at C2 (2-chloro-1,7-naphthyridine) increases melting point (134–135°C) compared to C4-substituted analogs (121–122°C) .
  • Chromatographic Behavior : 4-Chloro derivatives exhibit lower Rf values on neutral alumina than 2-chloro isomers, suggesting polarity differences .

Synthetic Routes: Halogenation of 1,7-naphthyridine or its amine derivatives (e.g., 1,7-naphthyridin-8-amine) in acetic acid or HCl/KClO₄ systems yields mono- or dihalogenated products . Commercial synthesis (e.g., 5-Bromo-8-chloro-1,7-naphthyridine by BLD Pharm Ltd.) emphasizes high purity (≥98%) for pharmaceutical applications .

Pharmaceutical Relevance: 1,7-Naphthyridine derivatives with cyano, aryl, or heteroaryl groups (e.g., 3-cyano-2-aryl-1,7-naphthyridines) exhibit potent inhibitory activity in drug discovery, highlighting the scaffold’s versatility . Halogenated intermediates (e.g., 2,4-Dibromo-1,7-naphthyridine) are critical for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Unresolved Data :

  • The exact synthesis, melting point, and biological data for This compound remain unreported in the provided evidence. Its properties are inferred from analogs.

Research Findings and Challenges

  • Positional Isomerism : Bromine/chlorine placement significantly alters electronic density. For example, 5-Bromo-8-chloro-1,7-naphthyridine and 3-Bromo-8-chloro-1,7-naphthyridine differ in reactivity due to nitrogen adjacency effects.
  • Synthetic Limitations: Minor byproducts (e.g., unidentified chlorinated derivatives in Meisenheimer reactions) complicate purification .
  • Biological Activity : Substitution at C4 (e.g., 4-methoxy derivatives) may enhance metabolic stability compared to C2-substituted analogs .

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Naphthyridines

CompoundReaction TypeYield (%)ConditionsReference
4-Chloro-1,7-naphthyridineMethoxylation25MeONa, MeOH, reflux, 8 h
8-Bromo-1,7-naphthyridineHydrazine substitution99H2NNH2\text{H}_2\text{NNH}_2, EtOH, reflux

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H^1\text{H} NMRδ 8.9 (H2, singlet), δ 8.5 (H5, doublet)
HRMSm/z 247.91 ([M+H]+\text{[M+H]}^+)

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